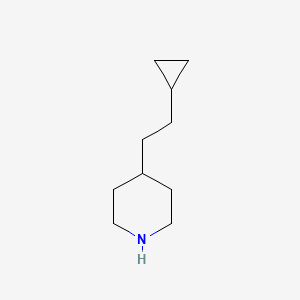

4-(2-Cyclopropylethyl)piperidin

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, piperidine synthesis can occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis

Piperidine is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The precise structure of a cationic Chair-Ax-like conformer can be induced by removing an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Rolle in der Arzneimittelentwicklung

Piperidine, einschließlich „4-(2-Cyclopropylethyl)piperidin“, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln enthalten .

Antikrebsanwendungen

Piperidin wirkt als potenzieller klinischer Wirkstoff gegen Krebsarten wie Brustkrebs, Prostatakrebs, Darmkrebs, Lungenkrebs und Eierstockkrebs . So wurde beispielsweise das Piperidinderivat 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidin (DTPEP) aus Tamoxifen (TAM) synthetisiert. Die Wirkung von DTPEP wurde sowohl in Östrogenrezeptor (ER)-negativen Zellen (MDA-MB-231) als auch in ER-positiven Zellen (MCF-7) beobachtet .

Antivirenanwendungen

Piperidinderivate wurden in antiviralen Anwendungen eingesetzt . Sie haben sich als vielversprechend im Kampf gegen verschiedene Viruserkrankungen erwiesen.

Antimalariaanwendungen

Piperidinderivate wurden auch in antimalariellen Anwendungen eingesetzt . Sie haben sich bei der Behandlung und Vorbeugung von Malaria als wirksam erwiesen.

Antimikrobielle und Antimykotische Anwendungen

Piperidinderivate haben antimikrobielle und antimykotische Eigenschaften gezeigt . Sie wurden zur Bekämpfung verschiedener bakterieller und Pilzinfektionen eingesetzt.

Antihypertensive Anwendungen

Piperidinderivate wurden in antihypertensiven Anwendungen eingesetzt . Sie haben sich bei der Behandlung von Bluthochdruck als vielversprechend erwiesen.

Analgetische und entzündungshemmende Anwendungen

Piperidinderivate wurden als Analgetika und entzündungshemmende Mittel eingesetzt . Sie haben sich bei der Behandlung von Schmerzen und Entzündungen als vielversprechend erwiesen.

Anti-Alzheimer- und Antipsychotische Anwendungen

Piperidinderivate wurden bei der Behandlung der Alzheimer-Krankheit und anderer psychiatrischer Erkrankungen eingesetzt . Sie haben sich bei der Behandlung dieser Erkrankungen als vielversprechend erwiesen.

Wirkmechanismus

While the mechanism of action for “4-(2-Cyclopropylethyl)piperidine” specifically is not available, piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Safety and Hazards

Zukünftige Richtungen

Piperidine and its derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemische Analyse

Biochemical Properties

4-(2-Cyclopropylethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the activation or inhibition of enzymatic activity, leading to changes in metabolic pathways. Additionally, 4-(2-Cyclopropylethyl)piperidine can form complexes with proteins, affecting their structure and function.

Cellular Effects

The effects of 4-(2-Cyclopropylethyl)piperidine on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and inflammation . Furthermore, 4-(2-Cyclopropylethyl)piperidine can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 4-(2-Cyclopropylethyl)piperidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it has been shown to inhibit cholinesterase receptors by binding to their active sites . This inhibition can result in altered neurotransmission and other physiological effects. Additionally, 4-(2-Cyclopropylethyl)piperidine can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(2-Cyclopropylethyl)piperidine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biological activity. Studies have shown that 4-(2-Cyclopropylethyl)piperidine remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors . Long-term exposure to 4-(2-Cyclopropylethyl)piperidine has been associated with changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 4-(2-Cyclopropylethyl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity.

Metabolic Pathways

4-(2-Cyclopropylethyl)piperidine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its overall biological activity.

Transport and Distribution

The transport and distribution of 4-(2-Cyclopropylethyl)piperidine within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of 4-(2-Cyclopropylethyl)piperidine can affect its accumulation and activity within different tissues.

Subcellular Localization

The subcellular localization of 4-(2-Cyclopropylethyl)piperidine plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 4-(2-Cyclopropylethyl)piperidine can also affect its interactions with other biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

4-(2-cyclopropylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-9(1)3-4-10-5-7-11-8-6-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIFYSUAFPMTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

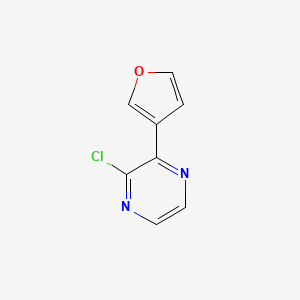

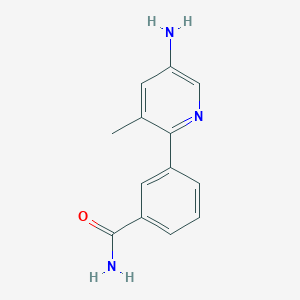

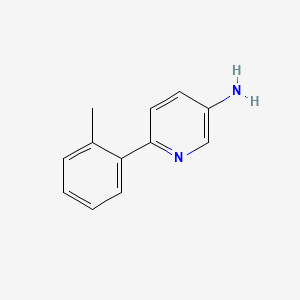

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1466976.png)

![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)

![2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1466986.png)

![5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid](/img/structure/B1466989.png)

![[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1466993.png)